[2-Amino-1-(furan-2-yl)ethyl](benzyl)amine
CAS No.: 128349-17-7
Cat. No.: VC2559150
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
amine - 128349-17-7](/images/structure/VC2559150.png)
Specification
CAS No. | 128349-17-7 |
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Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | N-benzyl-1-(furan-2-yl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C13H16N2O/c14-9-12(13-7-4-8-16-13)15-10-11-5-2-1-3-6-11/h1-8,12,15H,9-10,14H2 |
Standard InChI Key | LWDALBLPFPHENJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(CN)C2=CC=CO2 |
Canonical SMILES | C1=CC=C(C=C1)CNC(CN)C2=CC=CO2 |
Introduction
Structural Properties
Molecular Formula and Composition
2-Amino-1-(furan-2-yl)ethylamine has a molecular formula of C13H16N2O, featuring a carbon backbone with nitrogen and oxygen heteroatoms . The compound contains functional groups including a furan ring, an amino group, and a benzyl moiety. Its structure represents an interesting hybrid molecule combining aromatic and heterocyclic elements with amine functionality.
Structural Representations
The compound can be represented through several standard chemical notations:
These representations provide standardized ways to identify the compound in chemical databases and literature. The structure includes a central carbon atom bonded to a furanyl group, an aminomethyl group, and a benzylamino group, creating a three-pronged molecular architecture.
Physical Properties and Predicted Data
Based on computational predictions, the compound exhibits specific mass-to-charge ratios and collision cross sections when analyzed under various conditions. These properties are crucial for analytical identification and characterization.
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 217.13355 | 150.8 |
[M+Na]+ | 239.11549 | 161.6 |
[M+NH4]+ | 234.16009 | 159.3 |
[M+K]+ | 255.08943 | 157.0 |
[M-H]- | 215.11899 | 156.9 |
[M+Na-2H]- | 237.10094 | 158.4 |
[M]+ | 216.12572 | 153.9 |
[M]- | 216.12682 | 153.9 |
Table 1: Predicted collision cross section values for various adducts of 2-amino-1-(furan-2-yl)ethylamine
These predicted values are particularly valuable for mass spectrometry applications, enabling more accurate identification of the compound in complex mixtures. The collision cross section data represents the effective area of the molecule when interacting with buffer gas in ion mobility spectrometry.
Synthesis Approaches
Reductive Amination Pathway
A feasible synthetic approach could involve reductive amination, where a furan-2-yl aldehyde derivative reacts with an ethylenediamine precursor in the presence of a reducing agent. The reaction would proceed through the formation of an imine intermediate, followed by reduction to yield the desired amine product.
The presence of both primary and secondary amine groups in the target molecule suggests that careful control of reaction conditions and protection-deprotection strategies might be necessary to achieve selective functionalization.
Chemical Reactivity
Nucleophilic Centers
The compound contains multiple nucleophilic centers, primarily the amine groups, which can participate in various reactions:
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The primary amine (-NH2) group can undergo nucleophilic substitution reactions with electrophiles, including alkyl halides, acid chlorides, and aldehydes/ketones.
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The secondary amine (-NH-) connected to the benzyl group can similarly participate in nucleophilic reactions, though with potentially reduced reactivity compared to the primary amine due to steric hindrance.
Furan Ring Reactivity
The furan moiety introduces additional reactivity characteristics:
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The furan ring can participate in electrophilic aromatic substitution reactions, although it may be less reactive than benzene derivatives.
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As a heterocyclic compound, the furan ring can undergo ring-opening reactions under certain conditions, particularly in acidic environments.
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The oxygen atom in the furan ring provides a potential coordination site for metal complexation, which could be relevant for catalytic applications.
These reactivity patterns suggest potential applications in organic synthesis as a building block for more complex molecules, particularly those requiring multiple nucleophilic sites or heterocyclic components.
Biological Relevance and Applications
Structural Features with Biological Significance
The structural elements present in 2-amino-1-(furan-2-yl)ethylamine suggest several potential biological interactions:
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The presence of both hydrogen bond donors (amine groups) and acceptors (furan oxygen, amine nitrogens) enables interactions with biological macromolecules, including proteins and nucleic acids.
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The aromatic benzyl group provides potential for π-stacking interactions with aromatic amino acid residues in proteins.
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The furan heterocycle, commonly found in bioactive compounds, may contribute to specific receptor or enzyme interactions.
These features collectively suggest possible applications in medicinal chemistry as scaffolds for drug development.
Analytical Characterization
Mass Spectrometry
The predicted mass-to-charge ratios for various adducts (Table 1) provide a foundation for identifying the compound using mass spectrometry. The molecular ion peak at m/z 216.12572 and the protonated form at m/z 217.13355 would be key diagnostic signals in mass spectrometric analysis .
Ion Mobility Spectrometry
The predicted collision cross section values presented in Table 1 are particularly valuable for ion mobility spectrometry applications. These values reflect the three-dimensional shape and size of the ionized molecule as it travels through a buffer gas. The range of CCS values (150.8-161.6 Ų) across different adducts provides a comprehensive profile for identification purposes .
Anticipated Spectroscopic Properties
Based on its structural features, 2-amino-1-(furan-2-yl)ethylamine would likely exhibit characteristic spectroscopic properties:
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In NMR spectroscopy, distinctive signals would be expected for the aromatic protons of both the benzyl and furan groups, as well as the methylene protons adjacent to the nitrogen atoms.
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Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups, as well as C-O stretching associated with the furan ring.
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UV-visible spectroscopy would show absorption bands related to the π-π* transitions in the aromatic and heterocyclic systems.
These spectroscopic features could serve as fingerprints for identification and purity assessment of the compound.
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the properties and applications of 2-amino-1-(furan-2-yl)ethylamine benefits from examining related compounds:
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2-(Furan-2-yl)ethan-1-amine, which lacks the benzyl group, represents a simpler structural analog . The addition of the benzyl group in our target compound likely enhances lipophilicity and may modify receptor interactions.
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N-benzyl derivatives of ethylenediamine have been studied for various applications, including as ligands for metal coordination and as intermediates in pharmaceutical synthesis.
Structural Modifications and Effects
Potential structural modifications to 2-amino-1-(furan-2-yl)ethylamine could yield derivatives with altered properties:
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Substitution on the benzyl ring with electron-donating or electron-withdrawing groups could modulate the nucleophilicity of the adjacent nitrogen.
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Modification of the furan ring to other heterocycles (e.g., thiophene, pyrrole) would alter the electronic properties and potential biological interactions.
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Introduction of additional functional groups on the ethylene linker could provide additional points for derivatization or biological recognition.
These structure-activity considerations provide a framework for future research aimed at developing functional derivatives based on the core 2-amino-1-(furan-2-yl)ethylamine structure.
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